3-(4-chlorophenyl)-N-(2-methoxyphenethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
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Overview
Description
The compound is a pyrimidine derivative, which is a type of organic compound that contains a pyrimidine ring. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, along with various substituents including a chlorophenyl group, a methoxyphenethyl group, and a carboxamide group .Chemical Reactions Analysis
As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. These might include substitution reactions at the different functional groups, as well as reactions involving the pyrimidine ring itself .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the different functional groups. For example, the presence of the polar carboxamide group could enhance the compound’s solubility in polar solvents .Scientific Research Applications
Synthesis and Chemical Properties
- Novel compounds, including pyrimidine derivatives and related heterocyclic compounds, have been synthesized with potential applications in medicinal chemistry. These compounds have been explored for their anti-inflammatory, analgesic, antimicrobial, and antioxidant activities. The studies have highlighted the synthesis routes and characterized these compounds through spectral analysis and elemental analysis, showcasing their potential as COX inhibitors with significant inhibitory activity on COX-2 selectivity (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Biological Activity
- The biological activity, including antimicrobial and antioxidant activities of synthesized compounds featuring pyrimidine frameworks, has been determined. These compounds demonstrate potential therapeutic applications due to their biological properties (Gilava, Patel, Ram, & Chauhan, 2020).
- Another study explored the antiviral activity of pyrrolo[2,3-d]pyrimidines, highlighting the essential structural features for activity against human cytomegalovirus (HCMV) and herpes simplex virus (HSV-1). This research contributes to understanding how structural modifications impact the antiviral efficacy of these compounds (Renau et al., 1996).
Pharmacological Relevance
- Pharmacologically relevant bifunctional compounds containing chloroquinoline and dihydropyrimidone moieties have been synthesized. The study provides insights into the regioselective synthesis, crystal structures, and potential pharmacological applications of these compounds, highlighting their significance in drug development and medicinal chemistry (Watermeyer, Chibale, & Caira, 2009).
Antitumor and Antiviral Profiling
- The synthesis, cytostatic, and antiviral profiling of thieno-fused 7-deazapurine ribonucleosides have been conducted, revealing low micromolar or submicromolar in vitro cytostatic activities against a broad panel of cancer and leukemia cell lines. This research underscores the therapeutic potential of these compounds in treating viral infections and cancer (Tichy et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-chlorophenyl)-N-[2-(2-methoxyphenyl)ethyl]-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O4/c1-27-13-17(21(29)25-12-11-14-5-3-4-6-18(14)32-2)19-20(27)22(30)28(23(31)26-19)16-9-7-15(24)8-10-16/h3-10,13H,11-12H2,1-2H3,(H,25,29)(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOYPKALJJIYOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C(=O)NCCC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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